Pinacolone oxime

Organometallic chemistry C–H activation Oxime-directed palladation

Pinacolone oxime (3,3-dimethyl-2-butanone oxime, C₆H₁₃NO, MW 115.17) is a sterically hindered ketoxime derived from pinacolone. It is characterized by a tert-butyl group adjacent to the oximino carbon, conferring distinctive steric and electronic properties relative to simpler alkyl oximes.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 2475-93-6
Cat. No. B1352834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinacolone oxime
CAS2475-93-6
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCC(=NO)C(C)(C)C
InChIInChI=1S/C6H13NO/c1-5(7-8)6(2,3)4/h8H,1-4H3/b7-5+
InChIKeyUNSDDJQNHCSVSW-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pinacolone Oxime (CAS 2475-93-6): Technical Baseline for Procurement Evaluation


Pinacolone oxime (3,3-dimethyl-2-butanone oxime, C₆H₁₃NO, MW 115.17) is a sterically hindered ketoxime derived from pinacolone. It is characterized by a tert-butyl group adjacent to the oximino carbon, conferring distinctive steric and electronic properties relative to simpler alkyl oximes [1]. The compound is commercially available as a white to off-white crystalline powder with a melting point of 76–78 °C, boiling point of 172 °C (at 748 mmHg), and typical purity specifications of ≥98.0% by GC . Its primary documented roles are as a synthetic intermediate in agrochemical manufacturing and as a precursor for hydroxylamine hydrochloride production via acid hydrolysis [2].

Why Pinacolone Oxime Cannot Be Substituted by Acetone Oxime or 2-Butanone Oxime Without Performance Loss


Oximes as a compound class share the C=N–OH functional group, but steric and electronic variations arising from the parent ketone structure produce substantial differences in physical state, lipophilicity, regioselectivity in metal-mediated reactions, and hydrolysis behavior [1]. Pinacolone oxime bears a bulky tert-butyl group that renders it a room-temperature crystalline solid (MP 76–78 °C), whereas 2-butanone oxime is a liquid at ambient temperature (MP −30 °C) and acetone oxime has a lower melting point (60–63 °C), directly affecting handling, purification, and formulation workflows [2]. The tert-butyl substituent also dictates the regiospecific outcome of palladium-mediated C–H activation—pinacolone oxime carbopalladates exclusively on the tert-butyl group, while acetone oxime derivatives react at entirely different positions—making inter-change of these oximes impossible in organometallic synthetic sequences [3]. Furthermore, the elevated LogP of pinacolone oxime (1.88 vs. 0.86 for acetone oxime and 0.63–1.25 for 2-butanone oxime) alters phase-transfer and extraction behavior in biphasic reaction systems [4][5]. The quantitative evidence below substantiates these differentiation points.

Pinacolone Oxime (2475-93-6): Comparator-Anchored Quantitative Differentiation Evidence


Regiospecific Carbopalladation on the tert-Butyl Group: A Unique Reactivity Signature Absent in Acetone Oxime and Dimethylhydrazone Analogs

Pinacolone oxime undergoes regiospecific carbopalladation exclusively on the tert-butyl group when treated with NaOAc–Na₂PdCl₄. Under identical conditions, acetone oxime O-allyl ether palladates on the central carbon atom of the allyl group, and pinacolone dimethylhydrazone carbopalladates only on the methyl group [1]. This establishes that the tert-butyl substituent of pinacolone oxime, combined with N-coordination of the oxime to palladium, directs metalation to a single, predictable position—a selectivity not achievable with simpler oximes [2].

Organometallic chemistry C–H activation Oxime-directed palladation

Crystalline Solid at Ambient Temperature: Physical State Differentiation Enabling Simplified Solid-Phase Handling

Pinacolone oxime is a white crystalline powder with a melting point of 76–78 °C, making it a stable solid under standard laboratory and warehouse conditions (20–25 °C) . In contrast, 2-butanone oxime is a liquid (MP −30 °C), acetone oxime is a lower-melting solid (MP 60–63 °C), and cyclohexanone oxime melts at a higher temperature (MP 89–90 °C) [1][2]. The intermediate melting point of pinacolone oxime—solid at room temperature yet readily liquefiable with mild heating—offers a practical balance for solid-dispensing accuracy without the cold-chain or volatility concerns of low-melting oximes.

Physical property Solid-phase handling Formulation

LogP Differentiation: Enhanced Lipophilicity Improves Organic-Phase Partitioning in Biphasic Reaction Systems

Pinacolone oxime exhibits a computed LogP of 1.88, reflecting the lipophilic contribution of the tert-butyl group [1]. This value is substantially higher than those of acetone oxime (LogP 0.86) and 2-butanone oxime (LogP 0.63–1.25) [2]. In practical terms, a LogP difference of approximately 1.0 unit corresponds to a roughly 10-fold difference in octanol/water partition coefficient, meaning pinacolone oxime partitions approximately 10 times more favorably into organic phases than acetone oxime and 4–15 times more favorably than 2-butanone oxime under equivalent conditions .

Lipophilicity Phase transfer Extraction efficiency

Acid Hydrolysis to Hydroxylamine Hydrochloride with Tert-Butyl Methyl Ketone Recovery: A Differentiated Industrial Hydroxylamine Source

Chinese Patent CN108584893A discloses a method wherein pinacolone oxime is hydrolyzed with concentrated hydrochloric acid (molar ratio oxime:HCl = 1.2–1.5:1) at 70–80 °C to yield hydroxylamine hydrochloride of high purity, while regenerating pinacolone as the recyclable ketone byproduct [1]. The steric bulk of the tert-butyl group suppresses competing side reactions that plague less hindered oximes during acidolysis, improving hydroxylamine hydrochloride purity and yield relative to methods employing diacetylmonoxime or acetone oxime [2]. Pinacolone oxime thus serves a dual role: a storable, solid precursor that upon hydrolysis delivers both the target hydroxylamine salt and a recoverable ketone for re-oximation.

Hydroxylamine hydrochloride Oxime hydrolysis Ketone recycling

GC Retention Index 938: A Distinct Analytical Fingerprint for Chromatographic Identification and Purity Verification

Pinacolone oxime has a reported GC Kovats retention index of 938 on a standard non-polar column [1]. This value is clearly resolved from the retention index of acetone oxime (RI ≈ 700 on non-polar columns) [2]. The significant RI difference (>200 units) between pinacolone oxime and acetone oxime ensures unambiguous chromatographic identification, even when both oximes may be present as synthetic intermediates or impurities in a reaction mixture. Purity is routinely verified by GC with a specification of ≥98.0% (GC area%) from major suppliers .

Gas chromatography Retention index Analytical quality control

Agrochemical Intermediate Specificity: Pinacolone Oxime as a Defined Building Block in Carboxylic Oxime Ester Fungicide Synthesis

Japanese Patent JPH0812653 (Nissan Chemical Ind.) discloses carboxylic oxime ester derivatives synthesized from pinacolone oxime, specifically exemplified by O-(1,3-dimethylpyrazol-5-ylcarbonyl)pinacolone oxime. These compounds demonstrated efficacy against Diaporthe citri, grape downy mildew, tomato late blight, peanut leaf spot, and beet brown spot [1]. The patent explicitly selects pinacolone oxime as the oxime scaffold, and the tert-butyl group is integral to the biological activity profile of the resulting ester derivatives. This represents a use-case where the steric and lipophilic properties of pinacolone oxime are directly exploited in the final bioactive molecule, rather than merely as a transient protecting group.

Agrochemical intermediate Fungicide synthesis Oxime ester

Pinacolone Oxime (CAS 2475-93-6): Evidence-Backed Research and Industrial Application Scenarios


Palladium-Catalyzed C–H Activation and Regiospecific Functionalization

As established by Constable et al. (1978), pinacolone oxime undergoes exclusive carbopalladation on the tert-butyl group when treated with NaOAc–Na₂PdCl₄, in contrast to the alternative palladation sites observed with acetone oxime O-allyl ether and pinacolone dimethylhydrazone under identical conditions [1]. This regiospecificity makes pinacolone oxime a uniquely predictable directing group for palladium-mediated C–H functionalization at tertiary carbon centers. Researchers developing palladacycle intermediates or pursuing late-stage C–H oxidation of unactivated methyl groups should select pinacolone oxime when tert-butyl-directed metalation is desired; acetone oxime or dimethylhydrazone analogs will deliver different—and potentially undesired—regioisomeric products.

Solid-Phase Formulation and Accurate Gravimetric Dispensing in Multi-Step Synthesis

Pinacolone oxime's melting point of 76–78 °C ensures it remains a free-flowing crystalline powder at standard laboratory temperatures, unlike 2-butanone oxime (liquid, MP −30 °C) which requires volumetric handling and presents volatility concerns . Its solid form permits precise weighing on analytical balances (±0.1 mg) without the need for chilled storage or sealed syringe transfers. This physical property is particularly advantageous in parallel synthesis, automated solid-dispensing platforms, and kilogram-scale manufacturing where consistent stoichiometry across batches is critical. Acetone oxime, though also solid, melts at a lower temperature (60–63 °C) and may soften or cake in warm environments, potentially compromising dispensing accuracy.

Hydroxylamine Hydrochloride Production with Integrated Ketone Recycling

Patent CN108584893A describes the acid hydrolysis of pinacolone oxime to generate high-purity hydroxylamine hydrochloride, with the simultaneous recovery of pinacolone for re-oximation [2]. This closed-loop process is attractive for industrial hydroxylamine production because it minimizes waste and recycles the ketone precursor. Laboratories requiring hydroxylamine hydrochloride for oxime synthesis, Beckmann rearrangements, or amination reactions can use pinacolone oxime as a storable, solid precursor that is hydrolyzed on demand under mild conditions (70–80 °C, 2–3 h). The steric protection offered by the tert-butyl group suppresses side reactions during acidolysis, an advantage over less hindered oximes such as acetone oxime or diacetylmonoxime.

Agrochemical Lead Optimization Using Pinacolone Oxime-Derived Carboxylic Oxime Esters

Japanese Patent JPH0812653 demonstrates that pinacolone oxime can be directly converted to carboxylic oxime ester fungicides active against a spectrum of crop pathogens including rice blast, grape downy mildew, and tomato late blight [3]. The tert-butyl group of the pinacolone scaffold is an integral structural feature of the claimed bioactive esters, not merely a synthetic handle. Agrochemical discovery teams exploring oxime-ester pharmacophores should procure pinacolone oxime specifically—rather than acetone oxime or 2-butanone oxime—to access this patented chemotype space. Additionally, pinacolone oxime serves as a downstream intermediate in the broader pinacolone-to-triazole fungicide synthetic pathway, linking it to commercial products such as triadimefon and paclobutrazol [4].

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